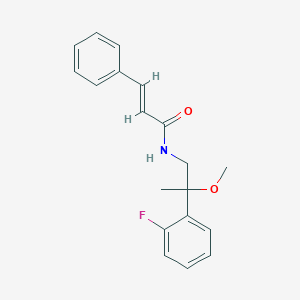

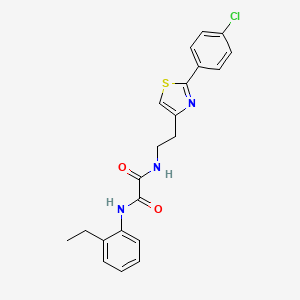

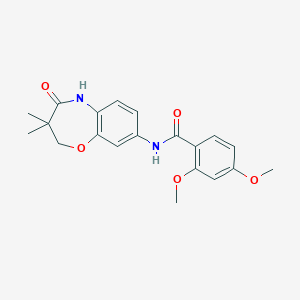

![molecular formula C10H15N3O4S B2505082 tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate CAS No. 1017782-68-1](/img/structure/B2505082.png)

tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate

Descripción general

Descripción

Tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate is a useful research compound. Its molecular formula is C10H15N3O4S and its molecular weight is 273.31. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1. Lithiation and Electrophile Reactions

Research by Smith et al. (2013) has shown that lithiation of tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate can occur on the nitrogen and ring, leading to various substituted derivatives. These reactions with electrophiles produce high yields, demonstrating the compound's potential in chemical synthesis.

2. Photocatalysis in Chromone Synthesis

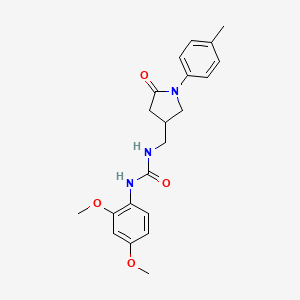

Wang et al. (2022) report the use of this compound in photocatalyzed amination, particularly in the synthesis of 3-aminochromones. This application emphasizes its role in facilitating new pathways for assembling complex organic molecules under mild conditions. See more.

3. Synthesis of 3-Arylated Compounds

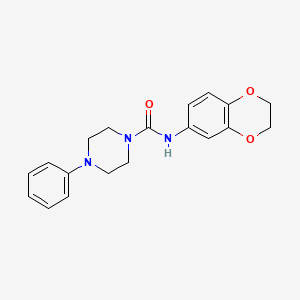

Jeremy P. Scott (2006) highlights its use in the preparation of 3-arylated imidazo[4,5-b]pyridin-2-ones, utilizing palladium-catalyzed amination. This application underscores its versatility in creating specific substituted chemical structures. Read more.

4. Synthesis of N-Substituted Sulfamates

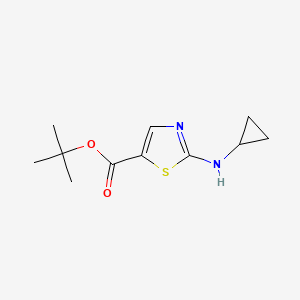

Research by Rogers et al. (2008) presents a one-pot method for forming N-substituted sulfamates using this compound. This process is significant for the synthesis of various organic compounds, particularly in pharmaceutical contexts. Learn more.

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-(pyridin-3-ylsulfamoyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4S/c1-10(2,3)17-9(14)13-18(15,16)12-8-5-4-6-11-7-8/h4-7,12H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUFRIROQZPSKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)NC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

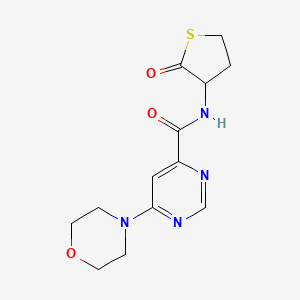

![N,N-diethyl-7-methyl-4-{[3-(methylsulfanyl)phenyl]amino}-1,8-naphthyridine-3-carboxamide](/img/structure/B2505002.png)

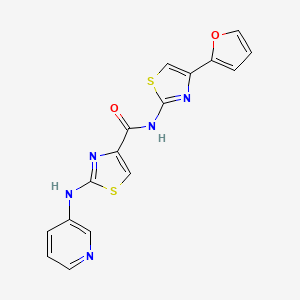

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2505003.png)

![N-[2-(adamantan-1-yloxy)ethyl]-5-bromo-2-methoxybenzene-1-sulfonamide](/img/structure/B2505006.png)

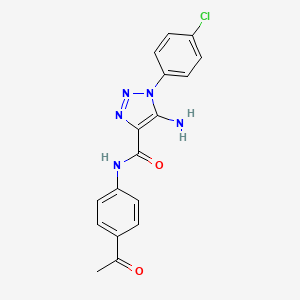

![4-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2505017.png)

![1-[3-Hydroxy-3-(naphthalen-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2505018.png)